molecular formula C13H8FIO B139849 4-Fluoro-4'-iodobenzophenone CAS No. 141763-55-5

4-Fluoro-4'-iodobenzophenone

Cat. No.: B139849
CAS No.: 141763-55-5
M. Wt: 326.1 g/mol
InChI Key: XFEBRUWAGDHHFT-UHFFFAOYSA-N
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Description

4-Fluoro-4'-iodobenzophenone is a useful research compound. Its molecular formula is C13H8FIO and its molecular weight is 326.1 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluorophenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FIO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEBRUWAGDHHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569493
Record name (4-Fluorophenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141763-55-5
Record name (4-Fluorophenyl)(4-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Halogenated Benzophenones in Contemporary Organic Chemistry

Halogenated benzophenones are a class of compounds that hold considerable importance in contemporary organic chemistry. nih.gov Their core structure, a benzophenone (B1666685) molecule substituted with one or more halogen atoms, makes them versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. benchchem.comgoogle.com The presence of halogens significantly influences the electronic properties and reactivity of the molecule. benchchem.com These atoms can act as leaving groups in various cross-coupling reactions, enabling the construction of intricate carbon-carbon and carbon-heteroatom bonds. benchchem.comyoutube.com

Furthermore, the benzophenone core itself is a well-known photophore, meaning it can absorb light and transfer the energy to other molecules. This property makes benzophenone derivatives useful as photoinitiators in polymerization processes and as probes for studying photochemical reactions. rsc.orgmsu.edu The introduction of halogens can modify these photophysical properties, allowing for fine-tuning of their absorption and emission characteristics. rsc.org The diverse applications of halogenated benzophenones underscore their role as foundational scaffolds in the development of new functional molecules. nih.gov

Research Context and Scope for 4 Fluoro 4 Iodobenzophenone Derivatives

The compound 4-Fluoro-4'-iodobenzophenone is of particular interest to researchers due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is generally more susceptible to cleavage in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, compared to the more robust carbon-fluorine bond. benchchem.com This difference allows for selective, sequential functionalization of the molecule. A reaction can be performed at the iodo-substituted position while leaving the fluoro-substituted ring intact for subsequent transformations.

This selective reactivity makes this compound a valuable starting material for the synthesis of complex, asymmetrically substituted diaryl ketones and other poly-aromatic structures. ust.hk Researchers can introduce a diverse range of chemical groups at the 4'-position, and then, if desired, target the 4-fluoro position in a later synthetic step. This stepwise approach provides a high degree of control in the construction of molecules with specific electronic, optical, or biological properties. For instance, this compound serves as an intermediate in the creation of phosphine-containing organic light-emitting materials. patsnap.com The ability to be selectively modified also makes its derivatives candidates for development as biochemical probes and for applications in medicinal chemistry. benchchem.com

Properties of this compound

PropertyValueReference
Chemical Formula C13H8FIO chemicalbook.com
Molecular Weight 326.1 g/mol chemicalbook.com
CAS Number 141763-55-5 chemicalbook.com
Appearance White solid wikipedia.org
Melting Point 48.5 °C (for parent benzophenone) wikipedia.org

Unveiling the Synthesis of this compound: A Journey Through Classic and Modern Methodologies

The halogenated benzophenone (B1666685) derivative, this compound, stands as a significant building block in the realm of organic synthesis. Its unique substitution pattern, featuring both electron-withdrawing fluorine and a versatile iodine atom, makes it a valuable intermediate for the construction of more complex molecular architectures. This article delves into the primary synthetic strategies employed to construct this and analogous benzophenone frameworks, exploring both time-honored techniques and contemporary catalytic innovations.

Spectroscopic Characterization and Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 4-Fluoro-4'-iodobenzophenone, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a complete picture of its molecular framework.

Proton (¹H) NMR Studies for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and arrangement of hydrogen atoms in a molecule. In this compound, the aromatic protons on the two distinct phenyl rings exhibit characteristic chemical shifts and coupling patterns. The protons on the fluoro-substituted ring and the iodo-substituted ring will have different electronic environments, leading to distinguishable signals.

The protons on the 4-fluorophenyl ring are expected to appear as two multiplets due to coupling with each other and with the fluorine atom. The protons ortho to the fluorine atom will be influenced by its strong electron-withdrawing nature, while the protons meta to it will show a different chemical shift. Similarly, the protons on the 4-iodophenyl ring will also present as two multiplets. The electron-withdrawing effect of the iodine atom and the carbonyl group will deshield these protons, shifting their signals downfield.

A detailed analysis of the coupling constants (J-values) allows for the definitive assignment of each proton. For instance, the ortho coupling between adjacent protons on the same ring typically falls in the range of 7-9 Hz, while meta and para couplings are significantly smaller. The coupling between protons and the fluorine atom (H-F coupling) provides further structural confirmation.

Carbon-13 (¹³C) NMR Investigations for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are highly dependent on their hybridization and the electronic effects of neighboring atoms and functional groups.

The carbonyl carbon is typically the most deshielded, appearing at a chemical shift in the range of 190-200 ppm. The carbon atoms directly bonded to the fluorine and iodine atoms will also exhibit characteristic shifts. The C-F bond will cause a large downfield shift for the carbon atom it is attached to, and this signal will be split into a doublet due to one-bond carbon-fluorine coupling (¹JCF). The carbon attached to the iodine atom will also have a specific chemical shift influenced by the heavy atom effect. The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm), with their exact shifts determined by their position relative to the substituents.

Fluorine-19 (¹⁹F) NMR Applications in Fluorinated Benzophenones

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the analysis of organofluorine compounds. Since ¹⁹F is a 100% abundant nucleus with a high gyromagnetic ratio, it provides strong and sharp signals. In the case of this compound, the ¹⁹F NMR spectrum will show a single signal for the fluorine atom. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. The coupling of the fluorine atom with the ortho-protons on the same ring will result in this signal appearing as a triplet. This technique is particularly useful in confirming the presence and position of the fluorine substituent on the benzophenone (B1666685) core.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the IR spectrum of this compound, the most prominent absorption band is expected to be the stretching vibration of the carbonyl group (C=O), typically appearing in the region of 1650-1670 cm⁻¹. The exact position of this peak can be influenced by the electronic effects of the halogen substituents. The spectrum will also show characteristic absorptions for the C-F and C-I bonds. The C-F stretching vibration usually appears in the range of 1250-1000 cm⁻¹, while the C-I stretching vibration is found at lower wavenumbers, typically between 600 and 500 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic rings will be observed in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds often give stronger signals. The vibrations of the aromatic rings and the C-I bond can be effectively studied using Raman spectroscopy.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (326.11).

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule is expected to fragment at the bonds adjacent to the carbonyl group. Common fragmentation pathways would involve the loss of the fluorophenyl or iodophenyl radicals, leading to the formation of characteristic fragment ions. For example, the loss of the iodophenyl group would result in a fragment ion corresponding to the fluorobenzoyl cation. Conversely, the loss of the fluorophenyl group would produce the iodobenzoyl cation. The presence of the iodine atom, which has a characteristic isotopic pattern, can further aid in the identification of iodine-containing fragments.

Photophysical Properties and Photochemistry Research

Electronic Transitions and Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectrum of benzophenones is typically characterized by two main types of transitions: a lower-energy, weak n→π* transition and a higher-energy, strong π→π* transition. The n→π* transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

While specific spectral data for 4-Fluoro-4'-iodobenzophenone is not detailed in the available literature, the behavior of closely related compounds provides a strong basis for understanding its properties. For instance, studies on 4-iodobenzophenone (B1332398) show that the solvent environment plays a crucial role in the position of the n→π* absorption band. oregonstate.edu In polar solvents like EPA (a mixture of diethyl ether, isopentane, and ethanol), a hypsochromic (blue) shift is observed for this transition. oregonstate.edu This shift occurs because the polar solvent molecules stabilize the non-bonding lone pair of electrons on the ground-state carbonyl group, thereby increasing the energy required for the n→π* transition. oregonstate.edu

Phosphorescence and Luminescence Studies

Benzophenone (B1666685) and its derivatives are well-known for their efficient intersystem crossing from the lowest excited singlet state (S₁) to the lowest triplet state (T₁). This property makes the study of their phosphorescence—luminescence from the triplet state—particularly important.

The lifetime of the triplet state (τT) is a critical parameter that dictates the photochemical reactivity of the molecule. The internal heavy-atom effect induced by the iodine atom in this compound is expected to significantly enhance spin-orbit coupling. core.ac.uk This coupling increases the probability of transitions between states of different spin multiplicity, which generally leads to a shorter triplet lifetime compared to benzophenones substituted with lighter halogens or no halogens at all.

Direct measurements for this compound are not available, but data from analogous compounds illustrate this trend. For example, 4-bromo-4'-fluorobenzophenone (B1329429), which also possesses a heavy halogen, exhibits a triplet lifetime of 6.11 x 10⁻⁴ seconds in an EPA glass matrix at 77 K. oregonstate.edu The lifetime for other derivatives can be even shorter.

Table 1: Triplet State Lifetimes of Related Benzophenone Derivatives Use the search bar to filter results.

CompoundSolvent/MatrixTemperatureTriplet Lifetime (τT)Citation
4-Bromo-4'-fluorobenzophenoneEPA glass77 K6.11 x 10⁻⁴ s oregonstate.edu
4-Bromo-4'-fluorobenzophenonePMMA compositeRoom Temp.1.50 x 10⁻⁴ s oregonstate.edu
4-Chloro-4'-ethylbenzophenoneEPA-5 ms (B15284909) oregonstate.edu
4-Chloro-4'-ethylbenzophenoneMethylcyclohexane (B89554)-7 ms oregonstate.edu
4,4'-DimethoxybenzophenoneEPA77 K0.015 s oregonstate.edu
4,4'-DimethoxybenzophenoneMethylcyclohexane77 K0.011 s oregonstate.edu

The luminescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed and is a key measure of the efficiency of a radiative process. core.ac.uk For benzophenones, this typically refers to the phosphorescence quantum yield (Φp), as fluorescence is often negligible due to the high efficiency of intersystem crossing. The quantum yield is highly dependent on experimental conditions, including the solvent, temperature, and the presence of quenchers like dissolved oxygen. core.ac.uk

Photoreduction and Photochemical Transformations of Benzophenones

A hallmark photochemical reaction of benzophenones is their photoreduction in the presence of a hydrogen-donating solvent, such as isopropanol. Upon excitation, the triplet-state benzophenone abstracts a hydrogen atom from the solvent, forming a ketyl radical. Two ketyl radicals can then combine to form a dimer, known as a benzopinacol (B1666686).

This transformation has been documented for structurally similar compounds. For example, the photochemical reduction of 4-bromo-4'-fluorobenzophenone to its corresponding substituted benzopinacol has been studied experimentally. oregonstate.edu Likewise, 4-methylbenzophenone (B132839) undergoes photoreduction to 4-methylbenzopinacol when irradiated with UV light in a solution containing isopropanol. oregonstate.edu The progress of this reaction can be tracked spectroscopically by monitoring the disappearance of the ketone's carbonyl peak in the infrared (IR) spectrum. oregonstate.edu It is expected that this compound would undergo a similar photoreduction process.

Solvent Effects on Photophysical Parameters and Excited State Dynamics

The solvent environment can significantly alter photophysical parameters by interacting differently with the ground and excited states of a molecule. researchgate.netnih.gov These interactions can be non-specific (related to solvent polarity and polarizability) or specific (like hydrogen bonding). researchgate.net

For the n→π* transition of benzophenones, an increase in solvent polarity typically leads to a hypsochromic (blue) shift in the absorption maximum (λmax). oregonstate.edu This is demonstrated in the case of 4,4'-dichlorobenzophenone, which shows a λmax of 347 nm in non-polar methylcyclohexane, but a blue-shifted λmax of 333 nm in polar ethanol. oregonstate.edu

Solvent polarity also impacts excited-state dynamics, including the triplet state lifetime. For 4-chloro-4'-ethylbenzophenone, the triplet lifetime was found to be shorter in the polar solvent EPA (5 ms) compared to the non-polar solvent methylcyclohexane (7 ms). oregonstate.edu This suggests that polar solvents can facilitate more efficient deactivation pathways for the triplet state. These established trends indicate that the photophysical properties of this compound would be highly sensitive to the choice of solvent.

Table 2: Solvent Effects on Photophysical Properties of Benzophenone Derivatives Use the search bar to filter results.

CompoundPropertyNon-Polar Solvent (Methylcyclohexane)Polar Solvent (EPA or Ethanol)Citation
4,4'-Dichlorobenzophenoneλmax (n→π)347 nm333 nm (Ethanol) oregonstate.edu
4-Chloro-4'-ethylbenzophenoneTriplet Lifetime (τT)7 ms5 ms (EPA) oregonstate.edu
4-Iodobenzophenonen→π Transition-Blue Shift (EPA) oregonstate.edu

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Insights

Density Functional Theory (DFT) has become a primary tool for computational studies of molecular systems, balancing computational cost and accuracy effectively. nih.govarxiv.org It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. For complex molecules, DFT calculations can be automated and refined to handle various electronic structures and environments. github.io The choice of functional, such as the popular hybrid functional B3LYP, and a suitable basis set like 6-311++G(d,p) or LanL2DZ, is fundamental to achieving reliable results. nih.govtandfonline.com

The optimized structure of benzophenone (B1666685) derivatives is typically non-planar, with the two phenyl rings twisted out of the plane of the central carbonyl group. This twist is a result of steric hindrance between the ortho-hydrogens on the rings. In 4-Fluoro-4'-iodobenzophenone, the key structural parameters include the C-F, C-I, and C=O bond lengths, the angles around the carbonyl carbon, and the dihedral angles describing the orientation of the fluorinated and iodinated phenyl rings relative to the carbonyl bridge. These theoretical parameters provide a crucial reference for comparison with experimental data, such as that obtained from X-ray crystallography. aalto.fi

Table 1: Representative Optimized Geometrical Parameters for a Halogenated Benzophenone Derivative (Calculated via DFT)

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.25 Å
C-F~1.36 Å
C-I~2.10 Å
C-C (carbonyl-phenyl)~1.49 Å
Bond AngleC-C(O)-C~122°
O=C-C~119°
Dihedral AnglePhenyl Ring 1 Twist~30-35°
Phenyl Ring 2 Twist~30-35°

Note: This table presents typical values for halogenated benzophenones based on DFT calculations and is intended to be illustrative for this compound.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman, is a powerful experimental technique for identifying functional groups and confirming molecular structure. DFT calculations are instrumental in interpreting these experimental spectra. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. mdpi.com

These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. mdpi.com A detailed assignment of each vibrational mode is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates (stretching, bending, etc.) to each normal mode. nih.gov For this compound, key vibrational modes include the C=O stretching of the ketone group (typically a strong band around 1650-1700 cm⁻¹), C-F stretching, C-I stretching, and various aromatic C-H and C-C stretching and bending modes. researchgate.netnih.gov

Table 2: Illustrative Vibrational Frequencies and Assignments for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)PED Contribution (%)
Aromatic C-H stretch~3100~3070~3065>90% C-H str
Carbonyl C=O stretch~1705~1660~1655~85% C=O str
Aromatic C=C stretch~1620~1590~1588C=C str, C-C str
C-F stretch~1250~1225~1220~75% C-F str
C-I stretch~630~615~610~70% C-I str

Note: This table is a representative example based on DFT studies of similar aromatic ketones. tandfonline.comresearchgate.net Exact values require specific calculations for the title compound.

Computational methods are essential for predicting the opto-electronic and non-linear optical (NLO) properties of molecules. NLO materials, which alter the properties of light passing through them, are vital for technologies like optical switching and frequency conversion. DFT calculations can quantify key NLO parameters, including the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.netnih.gov

A large hyperpolarizability value is indicative of significant NLO activity. researchgate.net For molecules like this compound, the asymmetric charge distribution caused by the electron-withdrawing fluorine and iodine atoms, combined with the conjugated π-electron system of the benzophenone core, suggests potential for NLO applications. Calculations can explore how substitutions on the aromatic rings influence these properties, guiding the design of new materials with enhanced NLO responses. aalto.finih.gov

Table 3: Calculated Non-Linear Optical (NLO) Properties for a Representative Benzophenone Derivative

PropertySymbolCalculated Value (a.u.)
Dipole Momentμ~2.5 - 3.5 D
Mean Polarizability⟨α⟩~2.0 - 2.5 x 10⁻²³ esu
First Hyperpolarizabilityβ₀~5.0 - 15.0 x 10⁻³⁰ esu

Note: Values are illustrative and depend heavily on the specific functional and basis set used in the DFT calculation. researchgate.netresearchgate.net The unit 'esu' stands for electrostatic unit.

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to predict the reactive behavior of a molecule. libretexts.orgavogadro.cc It illustrates the three-dimensional charge distribution by color-coding the electrostatic potential on the molecule's electron density surface. researchgate.net The MEP map helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

The color scheme typically ranges from red (most negative potential, electron-rich) to blue (most positive potential, electron-poor), with intermediate potentials shown in orange, yellow, and green. researchgate.net For this compound, the MEP map would show the most negative potential (red) localized around the highly electronegative oxygen atom of the carbonyl group, as well as the fluorine and iodine atoms. These sites are susceptible to electrophilic attack. The most positive potential (blue) would be found around the hydrogen atoms of the phenyl rings, indicating these are the likely sites for nucleophilic attack. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Modeling

While DFT is a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a robust method for studying molecular excited states and electronic transitions. psu.eduaps.org TD-DFT is widely used to simulate UV-Visible absorption spectra by calculating the energies and oscillator strengths of vertical electronic excitations from the ground state to various excited states. researchgate.netacs.org

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λ_max) corresponding to transitions such as n → π* (from the lone pair of the carbonyl oxygen to an antibonding π-orbital) and π → π* (within the aromatic system). Comparing the simulated spectrum with experimental data helps to confirm the structural and electronic features of the molecule and understand its photophysical behavior. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electron Delocalization

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity, electronic properties, and electron delocalization. chalcogen.ro The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. researchgate.net

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. chalcogen.ro A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, analysis of the FMOs would show the distribution of electron density, with the HOMO and LUMO likely delocalized over the conjugated π-system of the benzophenone structure.

Table 4: Calculated Frontier Molecular Orbital Energies

ParameterEnergy (eV)
Highest Occupied Molecular Orbital (HOMO)~ -6.8 eV
Lowest Unoccupied Molecular Orbital (LUMO)~ -2.5 eV
Energy Gap (ΔE = E_LUMO - E_HOMO) ~ 4.3 eV

Note: These values are representative for this class of molecule and are derived from DFT calculations. researchgate.netresearchgate.net The energy gap is a key indicator of molecular stability and charge transfer potential.

Molecular Dynamics Simulations for Conformational Stability and Interactions

However, based on the application of MD simulations to analogous benzophenone derivatives and other small molecules, a theoretical framework for how such an investigation would be conducted for this compound can be outlined. researchgate.nettandfonline.com Such a study would be crucial in elucidating the molecule's structural flexibility, preferred conformations, and its interaction with surrounding molecules or a biological target.

General Methodology

An MD simulation of this compound would typically involve the following steps:

System Setup: A three-dimensional model of the this compound molecule would be generated. This model would then be placed in a simulation box, often filled with a solvent, such as water, to mimic physiological conditions or to study its behavior in a solution.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the atoms and their interactions, would be applied to the system. For organic molecules, force fields like AMBER or GROMOS are commonly used. ijbiotech.com

Equilibration: The system would undergo an equilibration phase, where the temperature and pressure are stabilized to match the desired simulation conditions. This ensures that the subsequent production simulation starts from a physically realistic state.

Production Simulation: Following equilibration, the production MD simulation is run for a specific duration, typically ranging from nanoseconds to microseconds. During this phase, the trajectories of all atoms in the system are calculated by integrating Newton's equations of motion. nih.gov

Trajectory Analysis: The resulting trajectory data is then analyzed to extract information about the molecule's conformational stability and interactions.

Analysis of Conformational Stability

To assess the conformational stability of this compound, several parameters would be analyzed from the MD simulation trajectory:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD value suggests that the molecule has reached a stable conformation. ijbiotech.com

Investigation of Intermolecular Interactions

MD simulations can also shed light on the non-covalent interactions between this compound and its environment. This is particularly important for understanding its potential biological activity or its properties in a condensed phase. Key interactions that would be investigated include:

Hydrogen Bonds: If the simulation environment contains hydrogen bond donors or acceptors (like water or amino acid residues in a protein), the formation and lifetime of hydrogen bonds involving the fluorine, iodine, or carbonyl oxygen atoms would be analyzed.

Halogen Bonds: The iodine atom in this compound can act as a halogen bond donor. MD simulations can identify and characterize these interactions with electron-donating atoms in the vicinity.

Hydrophobic Interactions: The phenyl rings of the molecule can engage in hydrophobic interactions, which are crucial for its binding to nonpolar pockets in proteins or for its aggregation behavior.

Illustrative Data from a Hypothetical MD Simulation

The following interactive table represents the type of data that would be generated from an MD simulation study of this compound. Please note that these are not real experimental values but are provided for illustrative purposes.

Simulation ParameterHypothetical Value RangeInterpretation
RMSD of backbone atoms0.1 - 0.3 nmIndicates a relatively stable conformation with minor fluctuations.
Radius of Gyration (Rg)0.45 - 0.55 nmSuggests a consistent molecular compactness throughout the simulation.
Phenyl-Carbonyl Dihedral 1-30° to +30°Indicates restricted rotation, suggesting a preferred planar conformation.
Phenyl-Carbonyl Dihedral 2-45° to +45°Shows a wider range of motion for the second phenyl ring.
Intermolecular H-Bonds0 - 2Low number of hydrogen bonds expected in an aqueous environment.
Intermolecular Halogen Bonds0 - 1Potential for halogen bonding with suitable acceptor atoms.

Reactivity and Organic Transformations

Halogen-Mediated Coupling Reactions

The differential reactivity of the aryl-iodine and aryl-fluorine bonds is a key feature of 4-Fluoro-4'-iodobenzophenone, enabling selective carbon-carbon and carbon-heteroatom bond formation. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for sequential functionalization.

Suzuki–Miyaura Cross-Coupling in Synthetic Pathways

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides. In the case of this compound, the carbon-iodine bond is the primary site of reaction due to its lower bond dissociation energy compared to the carbon-fluorine bond. This allows for the selective coupling of an aryl or vinyl boronic acid at the 4'-position.

The general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. Aromatic ketones are important intermediates in the synthesis of various commercial drugs, and the Suzuki coupling provides a versatile method for their preparation. mdpi.com For instance, the reaction of a bromobenzophenone with phenylboronic acid can lead to the formation of a phenylbenzophenone, demonstrating the utility of this reaction for creating biaryl ketone structures. mdpi.com This selectivity is crucial for the synthesis of complex molecules where the fluorine atom is retained for later modification or as a key feature of the final product.

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling reactions involving aryl halides, which are applicable to this compound.

ParameterTypical Conditions
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Ligand Phosphine ligands (e.g., PPh₃, SPhos)
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, DMF, Water/Organic mixtures
Boron Reagent Arylboronic acids, Arylboronic esters

Arylation Reactions Involving Iodobenzophenone Derivatives

The carbon-iodine bond of this compound also readily participates in other palladium-catalyzed arylation reactions, such as the Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org The development of the Buchwald-Hartwig amination has provided a powerful tool for the synthesis of aryl amines, overcoming limitations of older methods. wikipedia.org Similar to the Suzuki coupling, the reaction proceeds with high selectivity for the iodo-position over the fluoro-position.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to give the arylated amine product. wikipedia.org This selectivity allows for the introduction of nitrogen-containing functional groups onto the iodinated ring, which is a common strategy in the synthesis of pharmaceuticals.

Carbonyl Group Reactivity

The carbonyl group of this compound is a site for both reduction and oxidation reactions, leading to the formation of important alcohol and carboxylic acid derivatives.

Reduction Reactions to Form Benzhydrol Derivatives

The ketone functionality of this compound can be readily reduced to a secondary alcohol, forming the corresponding (4-fluorophenyl)(4'-iodophenyl)methanol, a benzhydrol derivative. This transformation is commonly achieved using hydride reducing agents or through catalytic hydrogenation.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is effective for the reduction of ketones to alcohols. zenodo.orgwikipedia.org The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. zenodo.org The mechanism involves the nucleophilic attack of the hydride ion from the borohydride to the electrophilic carbonyl carbon. ivypanda.com Catalytic hydrogenation is another widely used method, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or ruthenium complexes. cmu.eduacs.org This method is often preferred for its cleaner work-up and high efficiency. acs.org The choice of catalyst and reaction conditions can be tuned to achieve high selectivity for the benzhydrol product, avoiding over-reduction to the diphenylmethane. cmu.edu

The table below shows a comparison of different methods for the reduction of benzophenones.

Reduction MethodReagent/CatalystSolventKey Features
Hydride Reduction Sodium Borohydride (NaBH₄)Methanol, EthanolMild, selective for carbonyls. zenodo.orgwikipedia.org
Catalytic Hydrogenation Raney Nickel2-PropanolSelective to benzhydrol. acs.org
Catalytic Hydrogenation RuCl₂(phosphine)₂(diamine)2-PropanolHighly effective, can be asymmetric. cmu.edu
Transfer Hydrogenation Ruthenium(II) complex2-PropanolUses 2-propanol as hydrogen source. researchgate.net

Oxidation Reactions to Form Carboxylic Acids

While less common than reduction, the carbonyl group of benzophenone (B1666685) derivatives can undergo oxidative cleavage to form carboxylic acids. One such method is the Baeyer-Villiger oxidation, which converts ketones to esters using peroxyacids. sigmaaldrich.comorganic-chemistry.orgwikipedia.org The resulting ester could then be hydrolyzed to the corresponding carboxylic acids and phenols. The regioselectivity of the Baeyer-Villiger oxidation is dependent on the migratory aptitude of the substituents on the ketone. organic-chemistry.org For unsymmetrical benzophenones, the aryl group that can better stabilize a positive charge will preferentially migrate.

Direct oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl can also be achieved using strong oxidizing agents, although this can sometimes lead to complex mixtures of products. organic-chemistry.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) Investigations in Halogenobenzophenones

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally favored when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this compound, the benzoyl group acts as a moderate electron-withdrawing group, activating both rings towards nucleophilic attack.

The reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I, which is opposite to their reactivity in many other reactions. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Derivatization Strategies for Advanced Applications

This compound serves as a versatile precursor for the synthesis of specialized molecular probes and analytical reagents. Its unique bifunctional nature, possessing both a fluorine atom and an iodine atom on separate phenyl rings, allows for targeted chemical modifications. These derivatization strategies are pivotal for creating advanced tools for biochemical research and analytical chemistry, particularly in the areas of radioisotope labeling and fluorescence-based detection.

Radioisotope Labeling with Iodine (e.g., ¹²⁵I)

The presence of a stable iodine atom on one of the phenyl rings of this compound makes it an ideal candidate for radioiodination through isotopic exchange reactions. This process allows for the introduction of a radioactive iodine isotope, such as Iodine-125 (¹²⁵I), into the molecule, creating a radiolabeled version for sensitive detection in various biological assays.

The primary method for labeling iodoarenes like this compound is the iodine-for-iodine isotopic exchange. nih.govresearchgate.net This strategy is advantageous because it preserves the compound's original chemical structure, ensuring that its biological or chemical activity is unaltered, while incorporating a detectable radioisotope at a specific, known position. researchgate.net The reaction involves incubating the non-radioactive this compound with a source of radioactive iodide, typically Sodium Iodide (Na[¹²⁵I]). nih.gov

The general mechanism for this transformation can be summarized as: 4-F-Ph-CO-Ph-I¹²⁷ + [¹²⁵I]⁻ ⇌ 4-F-Ph-CO-Ph-I¹²⁵ + [¹²⁷I]⁻

The efficiency of this exchange reaction can be influenced by several factors, including temperature and the presence of catalysts. Copper(II) salts have been used to facilitate halogen exchange and improve the radiochemical yield. nih.gov While the process is straightforward, a potential challenge lies in the separation of the final radiolabeled product from the initial non-radioactive starting material, which can impact the molar activity of the final probe. researchgate.net However, when using carrier-free or no-carrier-added radioiodide, the vast molar excess of the non-radioactive precursor ensures that theoretically high labeling efficiencies are achievable. researchgate.net

Radioiodinated benzophenones are particularly valuable as photoaffinity labels. nih.govmdpi.com Upon exposure to UV light, the benzophenone group becomes activated and can form a covalent bond with nearby molecules, such as protein receptors. The attached radioisotope (e.g., ¹²⁵I) then allows for the easy detection and identification of these cross-linked biomolecules.

Table 1: Key Aspects of ¹²⁵I Radioisotope Labeling of this compound
ParameterDescriptionSignificanceReference
Labeling MethodIodine-for-iodine isotopic exchange.Directly substitutes the stable ¹²⁷I with a radioactive isotope (e.g., ¹²⁵I) without altering the core molecular structure. nih.govresearchgate.net
PrecursorThis compound (non-radioactive).Serves as the substrate for the exchange reaction. researchgate.net
Radioisotope SourceTypically Na[¹²⁵I] or another radioactive sodium iodide salt.Provides the radioactive label for incorporation into the molecule. nih.gov
CatalysisReaction can be facilitated by the addition of Copper(II) salts.Increases the rate and efficiency of the isotopic exchange. nih.gov
Key ApplicationSynthesis of radioiodinated photoaffinity probes.Allows for covalent labeling and subsequent detection of target biomolecules (e.g., receptors, enzymes). nih.govmdpi.com
LimitationDifficulty in separating the labeled product from the unlabeled precursor.May result in a lower molar activity, which can be a concern for highly sensitive assays. researchgate.net

Fluorogenic Derivatization for Chromatographic Analysis

Fluorogenic derivatization is a powerful technique used in analytical chemistry to enhance the detection of compounds in methods like High-Performance Liquid Chromatography (HPLC). sdiarticle4.comresearchgate.net The process involves chemically modifying a target analyte that has low or no native fluorescence into a derivative that is highly fluorescent, thereby significantly improving analytical sensitivity and selectivity. researchgate.net

While there is limited direct evidence of this compound itself being the target of fluorogenic derivatization for its own analysis, its chemical structure lends itself to being used as a building block in the synthesis of fluorescent probes. The iodoarene moiety is a key functional group for transition metal-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki reactions. nih.gov

In this context, this compound could potentially be used as a derivatizing agent. For example, it could be reacted with an analyte containing a suitable functional group (e.g., a terminal alkyne or a boronic acid) to form a new, larger molecule that incorporates the benzophenone structure and exhibits fluorescence. This strategy would be a form of pre-column derivatization, where the analyte of interest is rendered fluorescent before being injected into the HPLC system.

A hypothetical reaction scheme could involve the coupling of this compound with a fluorescent reporter molecule that also contains a reactive partner for the iodine atom, or vice-versa, where the benzophenone derivative is coupled to an analyte to make it detectable. The utility of iodo-substituted aromatic compounds in the synthesis of complex fluorescent probes via such coupling reactions is a well-established principle in medicinal and materials chemistry. nih.gov This approach allows for the creation of custom analytical reagents tailored for specific detection challenges.

Table 2: Potential Fluorogenic Derivatization Strategies Involving this compound
StrategyDescriptionPotential ApplicationReference
Role of CompoundBuilding block or precursor for fluorescent molecules rather than the target of derivatization.Synthesis of novel fluorescent probes or derivatizing agents. nih.gov
Key ReactionTransition metal-catalyzed cross-coupling (e.g., Sonogashira, Suzuki).The C-I bond is reacted with a coupling partner (e.g., terminal alkyne, boronic acid) to form a new C-C bond, creating a more complex, potentially fluorescent molecule. nih.gov
Analytical ContextPre-column derivatization for HPLC-fluorescence detection.A non-fluorescent analyte of interest could be reacted with a derivative of this compound to create a fluorescent product, enabling its sensitive detection. sdiarticle4.comresearchgate.net

Applications in Materials Science and Advanced Technologies

Polymer Chemistry and Material Design

In the field of polymer chemistry, 4-Fluoro-4'-iodobenzophenone serves as a key monomer in the synthesis of advanced polymeric materials, particularly poly(aryl ether ketone)s (PAEKs), a class of high-performance thermoplastics known for their exceptional thermal stability and mechanical properties.

While direct and extensive research specifically detailing the synthesis of polyketone esters from this compound is not widely published, the principles of PAEK synthesis provide a strong indication of its utility. The general synthesis of PAEKs involves the nucleophilic aromatic substitution reaction between a di-halogenated benzophenone (B1666685) and a bisphenate. researchgate.netgoogle.com In this context, the fluorine atom of this compound can be displaced by a phenoxide nucleophile, forming an ether linkage which is characteristic of the PAEK backbone. The reactivity of the carbon-fluorine bond is enhanced by the electron-withdrawing nature of the ketone group, facilitating the polymerization process. researchgate.net

The presence of the iodine atom offers a site for further functionalization or cross-linking, potentially leading to the development of novel polymeric architectures with tailored properties.

This compound is a valuable monomer in polycondensation reactions. The synthesis of PAEKs is a classic example of nucleophilic substitution polycondensation. researchgate.netmdpi.com In these reactions, the fluorine atom is the primary leaving group due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack. The general mechanism involves the reaction of the di-halogenated monomer with a bisphenol in the presence of a weak base, such as potassium carbonate, in a high-boiling aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) or sulfolane. researchgate.netvub.be

The disparate reactivity of the C-F and C-I bonds can be exploited to control the polymerization process. The C-F bond is more susceptible to nucleophilic aromatic substitution, allowing for the formation of the main polymer chain. The C-I bond, being less reactive in this type of reaction, can remain intact on the polymer backbone, providing a handle for post-polymerization modifications. This dual reactivity is a significant advantage in designing complex polymer structures.

Table 1: Reactivity of Halogens in Nucleophilic Aromatic Substitution

HalogenElectronegativityLeaving Group Ability
Fluorine3.98Excellent
Chlorine3.16Good
Bromine2.96Moderate
Iodine2.66Fair

Organic Electronics and Optoelectronic Materials Development

Benzophenone derivatives are of significant interest in the field of organic electronics due to their inherent photophysical properties. dntb.gov.ua While specific studies on this compound in organic electronic devices are limited in publicly available literature, the general characteristics of fluorinated and halogenated benzophenones suggest its potential.

The incorporation of fluorine atoms into organic semiconductor materials can enhance their performance and stability. rsc.org Fluorination can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve charge injection and transport properties in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The presence of a heavy atom like iodine could potentially promote intersystem crossing, a phenomenon that can be useful in the design of phosphorescent materials for OLEDs. However, further research is required to fully elucidate the specific electronic and optoelectronic properties of this compound and its derivatives in this context.

Photocatalysis and Photoinitiator Applications

Benzophenone and its derivatives are well-known photoinitiators used to initiate radical polymerization upon exposure to UV light. sigmaaldrich.commdpi.com A photoinitiator absorbs light energy and converts it into chemical energy in the form of reactive species, such as free radicals, which then initiate polymerization. sigmaaldrich.com

Benzophenones typically act as Type II photoinitiators, where the excited state of the benzophenone abstracts a hydrogen atom from a co-initiator (e.g., an amine) to generate radicals. sigmaaldrich.commdpi.com The efficiency of a photoinitiator is dependent on its absorption characteristics matching the emission spectrum of the light source. sigmaaldrich.com

Supramolecular Chemistry and Noncovalent Interactions

Investigation of Intermolecular Interactions in 4-Fluoro-4'-iodobenzophenone Systems

The molecular structure of this compound, featuring two differently halogenated phenyl rings connected by a carbonyl group, gives rise to a variety of potential noncovalent interactions that can dictate its crystal packing and supramolecular architecture. These interactions include halogen bonding, hydrogen bonding, and π-π stacking.

Halogen Bonding: A key interaction expected in systems of this compound is the halogen bond, a directional interaction between a halogen atom (Lewis acid) and a Lewis base. The iodine atom, being a large and polarizable halogen, is a potent halogen bond donor. It can form significant interactions with electron-rich sites, such as the oxygen atom of the carbonyl group in a neighboring molecule. The strength of these interactions generally increases with the polarizability of the halogen atom (I > Br > Cl > F).

π-π Stacking: The presence of two aromatic rings allows for π-π stacking interactions, where the electron-rich π systems of the phenyl rings in adjacent molecules align. These interactions can be either face-to-face or offset.

A systematic analysis of halogenated π–π stacked phenylalanine dimers has shown that increasing the degree of halogenation enhances the strength of stacking interactions, with heavier halides like iodine leading to stronger interactions compared to fluorine. This is attributed to local secondary interactions of the halide with aliphatic C–H bonds.

A summary of potential intermolecular interactions is presented in the table below.

Interaction TypeDonorAcceptor
Halogen BondIodine (I)Carbonyl Oxygen (O)
Hydrogen BondAromatic C-HCarbonyl Oxygen (O)
Hydrogen BondAromatic C-HFluorine (F)
π-π StackingPhenyl RingPhenyl Ring

Influence of Fluorine on Supramolecular Assembly and Hydrogelation

The fluorine atom in this compound, while being a weak halogen bond donor, can significantly influence the supramolecular assembly and potentially the hydrogelation properties of the compound. The high electronegativity and low polarizability of fluorine mean it is more likely to participate in hydrogen bonding as an acceptor.

Studies on other halogenated molecules have demonstrated the profound impact of halogen identity and substitution position on self-assembly and gelation potential. For instance, a systematic study on the self-assembly and hydrogelation of monohalogenated Fmoc-Phe-DAP derivatives revealed significant differences in their behavior based on the halogen (F, Cl, or Br) and its position on the phenyl ring rsc.org. This highlights the difficulty in predicting the emergent self-assembly and hydrogelation behavior of even modestly different chemical structures rsc.org.

While there is no specific data on the hydrogelation of this compound, the principles observed in other systems suggest that the fluorine atom could play a crucial role in directing the self-assembly process through a combination of weak hydrogen bonds and dipole-dipole interactions, potentially leading to the formation of organized supramolecular structures. Research on benzophenone-initiated hydrogel coatings has shown that benzophenone (B1666685) derivatives can be used in UV-mediated free radical polymerization to form hydrogel layers on surfaces nih.govmdpi.com.

Host-Guest Chemistry and Encapsulation Studies for Controlled Reactivity

The aromatic rings and the halogen atoms of this compound could allow it to act as a guest, fitting into the cavities of larger host molecules like cyclodextrins, calixarenes, or metal-organic frameworks. The interactions governing such encapsulation would likely involve a combination of hydrophobic effects, van der Waals forces, and specific halogen-host interactions.

Conversely, organized assemblies of this compound could potentially form cavities capable of encapsulating smaller guest molecules. The nature of the halogen atoms would be critical in defining the size, shape, and chemical environment of such a cavity. Studies on halogenated Werner clathrates, which contain halogen atoms as part of both the host and guest, have demonstrated the importance of halogen bonding in the formation and stability of these inclusion compounds researchgate.netresearchgate.net.

The encapsulation of benzophenone derivatives has been explored for various applications. For example, the use of benzophenone as a photoinitiator in the formation of hydrogel coatings highlights how its reactivity can be controlled and localized through supramolecular assembly nih.govmdpi.com.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The classical synthesis of asymmetric diaryl ketones like 4-Fluoro-4'-iodobenzophenone typically involves Friedel-Crafts acylation. However, these reactions often rely on stoichiometric amounts of Lewis acid catalysts (e.g., AlCl₃) and halogenated solvents, generating significant waste. Future research will undoubtedly focus on developing greener, more sustainable synthetic routes.

A primary goal is the development of catalytic, regioselective Friedel-Crafts acylations. The use of solid acid catalysts, such as sulfated zirconia or zeolites, presents a promising alternative to traditional Lewis acids. These heterogeneous catalysts are reusable, reduce corrosive waste streams, and can be tailored to enhance selectivity for the desired product. Another sustainable approach involves metal- and halogen-free methodologies, for instance, using methanesulfonic anhydride (B1165640) as a promoter, which minimizes waste and avoids metallic or halogenated byproducts.

Future synthetic strategies could also explore palladium-catalyzed cross-coupling reactions, such as the Fukuyama coupling, which has been adapted for the synthesis of unsymmetrical diaryl ketones. Research could focus on developing phosphine-free catalytic systems to improve the reaction's green profile. Biocatalysis, using engineered enzymes, represents another frontier for the asymmetric synthesis of ketone derivatives, offering high selectivity under mild, environmentally benign conditions.

A comparative table of potential sustainable synthetic methodologies is presented below.

MethodologyCatalyst/ReagentAdvantagesResearch Focus
Heterogeneous Catalysis Sulfated Zirconia, Zeolites, ClaysReusable, Reduced Waste, High SelectivityCatalyst design for regioselectivity with fluorinated/iodinated substrates.
Metal-Free Acylation Methanesulfonic AnhydrideAvoids metallic and halogenated waste, Atom economyOptimization for dihalogenated benzophenones, Scale-up potential.
Cross-Coupling Reactions Palladium-based catalysts (e.g., Pd(dba)₂)Milder conditions than Friedel-Crafts, Functional group toleranceDevelopment of ligandless or phosphine-free systems, Broadening substrate scope.
Biocatalysis Engineered Ketone Reductases/SynthasesHigh enantioselectivity, Aqueous media, Mild conditionsEnzyme evolution for novel substrate acceptance and reaction types.

Advanced Spectroscopic Techniques for In-Depth Characterization of Excited States

The photophysical and photochemical behavior of this compound is governed by its electronically excited states. The presence of the heavy iodine atom is expected to significantly influence the rates of intersystem crossing (ISC) due to the heavy-atom effect, potentially leading to high triplet quantum yields and phosphorescence. Advanced spectroscopic techniques are crucial for unraveling these complex dynamics.

Femtosecond transient absorption (fs-TA) spectroscopy will be instrumental in directly observing the initial excited singlet state (S₁) and tracking its ultrafast decay into the triplet manifold (T₁). This technique can provide precise kinetics for the S₁ → T₁ intersystem crossing, a process that is often too fast for nanosecond techniques. By comparing the ISC rates of this compound with other halogenated benzophenones, a clearer picture of how fluorine and iodine synergistically or antagonistically affect spin-orbit coupling can be developed.

Time-resolved resonance Raman (TR³) and time-resolved infrared (TRIR) spectroscopy can provide structural information on the transient excited states. These techniques allow for the characterization of the triplet state's vibrational modes, offering insights into how the molecular structure changes upon excitation and how the different halogen substituents affect the electron distribution in the triplet state. Furthermore, time-resolved X-ray absorption spectroscopy could provide element-specific information, directly probing the electronic environment of the iodine atom following photoexcitation.

Spectroscopic TechniqueInformation ObtainedTimescaleRelevance to this compound
Femtosecond Transient Absorption (fs-TA) Excited-state absorption spectra, Intersystem crossing (ISC) rates, Lifetimes of S₁ and T₁ states. Femtoseconds to NanosecondsQuantifying the heavy-atom effect of iodine on ISC rates.
Time-Resolved Resonance Raman (TR³) Vibrational spectra of excited states. Nanoseconds to MicrosecondsStructural characterization of the T₁ state.
Time-Resolved Infrared (TRIR) Changes in vibrational modes upon excitation.Picoseconds to MicrosecondsProbing the carbonyl stretch and C-Halogen bonds in the excited state.
Time-Resolved X-ray Spectroscopy Element-specific electronic structure of transient species. Femtoseconds to NanosecondsDirectly observing changes at the iodine atomic center during photochemical processes.

Development of New Functional Materials Based on this compound Scaffolds

The unique combination of fluorine and iodine atoms makes this compound an attractive building block for novel functional materials. The C-F bond can enhance thermal stability and hydrophobicity, while the C-I bond offers a site for further chemical modification or introduces useful photophysical properties.

One promising area is the development of high-performance polymers. Dihalogenated benzophenones are key monomers in the synthesis of poly(ether ether ketone) (PEEK) and related polymers. Future research could explore the use of this compound as a monomer to create novel PEEK analogues. The resulting polymers could exhibit enhanced thermal stability (from fluorine) and a high refractive index (from iodine), making them suitable for optical applications. The iodine atom could also serve as a reactive handle for post-polymerization modification, allowing for the grafting of other functional groups to tune the material's properties.

The benzophenone (B1666685) moiety is a well-known photo-cross-linker, capable of forming covalent bonds with adjacent C-H groups upon UV irradiation. this compound could be explored as a novel photo-cross-linking agent for creating polymer networks and hydrogels. The specific absorption profile and triplet state characteristics, influenced by the halogen substituents, may offer advantages in controlling the cross-linking process. Its incorporation into materials could lead to advanced coatings, photoresists, and biomaterials with precisely engineered properties.

Enhanced Computational Modeling for Predictive Understanding of Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides powerful tools for predicting and understanding the properties of molecules like this compound. Future research will leverage enhanced computational models to gain a deeper, predictive insight into its behavior.

TD-DFT calculations can be used to predict the electronic absorption and emission spectra, including the energies of the singlet and triplet excited states. A key challenge and area for future work will be the accurate modeling of heavy-atom effects and spin-orbit coupling, which are critical for describing the photophysics of iodine-containing compounds. Advanced theoretical models that incorporate relativistic effects will be necessary to accurately predict ISC rates and phosphorescence lifetimes.

Computational modeling can also be used to explore reaction mechanisms. For example, DFT calculations can elucidate the pathways of photochemical reactions, such as C-I bond cleavage or hydrogen abstraction by the triplet state. This predictive capability can guide the design of new functional materials and photochemical systems. By simulating how the molecule interacts with its environment (e.g., solvents or a polymer matrix), a more complete understanding of its properties in realistic applications can be achieved.

Integration with Emerging Fields in Chemical Science

The unique structure of this compound positions it as a valuable scaffold for integration into various emerging fields of chemical science.

In medicinal chemistry , the incorporation of fluorine is a common strategy to enhance metabolic stability and binding affinity of drug candidates. The iodine atom can participate in halogen bonding, a specific non-covalent interaction that is increasingly recognized as important for molecular recognition and drug design. Therefore, this compound could serve as a versatile starting material or fragment for the synthesis of novel therapeutic agents, where the two halogens provide complementary benefits.

In chemical biology , the photoreactive nature of the benzophenone core makes it a powerful tool for photoaffinity labeling to study protein-ligand interactions. Derivatives of this compound could be developed as novel photo-cross-linkers. The iodine atom could simultaneously serve as a heavy atom for X-ray crystallographic phasing or as a site for introducing radiolabels (e.g., ¹²⁵I) for imaging applications.

In supramolecular chemistry and crystal engineering , the directed interactions provided by both fluorine and iodine (halogen bonding) can be used to control the assembly of molecules in the solid state. This could lead to the design of new organic materials with tailored photophysical properties, such as enhanced room-temperature phosphorescence.

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-Fluoro-4'-iodobenzophenone, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Friedel-Crafts Acylation : React iodobenzene derivatives with 4-fluorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Monitor reaction progress via TLC and optimize temperature (80–120°C) to balance reactivity and decomposition risks .
  • Cross-Coupling Approaches : Use Ullmann coupling or Suzuki-Miyaura reactions for regioselective iodination. For example, coupling 4-fluoroacetophenone with iodobenzene derivatives via palladium catalysis (Pd(PPh₃)₄, K₂CO₃, DMF, 100°C) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) improves purity (>98% by HPLC) .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic techniques?

  • Methodology :

  • NMR Spectroscopy :
  • ¹H NMR : Aromatic protons appear as distinct multiplets (δ 7.2–8.0 ppm).
  • ¹³C NMR : Carbonyl (C=O) resonance near δ 195 ppm; fluorine and iodine substituents deshield adjacent carbons .
  • ¹⁹F NMR : Single peak near δ -110 ppm (para-fluorine) .
  • IR Spectroscopy : Confirm C=O stretch (~1660 cm⁻¹) and C-I/C-F vibrations (500–600 cm⁻¹) .
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95% area under the curve).

Q. What are the key stability considerations for handling and storing this compound?

  • Methodology :

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation (common in iodinated aromatics) .
  • Moisture Control : Use anhydrous solvents and desiccants (e.g., molecular sieves) to avoid hydrolysis of the carbonyl group .

Advanced Research Questions

Q. How can the electronic effects of the fluoro and iodo substituents be exploited in designing photoactive materials?

  • Methodology :

  • Photopolymerization Studies : Use this compound as a photoinitiator (UV irradiation at 254 nm). Monitor radical generation via ESR spectroscopy and compare kinetics with non-halogenated analogs .
  • DFT Calculations : Model HOMO-LUMO gaps to predict charge-transfer efficiency. Validate with UV-Vis spectroscopy (λmax ~300 nm for n→π* transitions) .

Q. What strategies are effective in resolving contradictory data regarding the reactivity of the iodo and fluoro substituents in cross-coupling reactions?

  • Methodology :

  • Control Experiments : Perform Stille coupling (with Pd₂(dba)₃) to isolate iodine’s reactivity. Compare with fluorinated analogs to assess electronic vs. steric effects .
  • Kinetic Studies : Use in situ IR to track reaction rates under varying conditions (e.g., solvent polarity, catalyst loading).

Q. How can computational chemistry (e.g., DFT) predict the electronic effects of substituents on the benzophenone core, and validate these predictions experimentally?

  • Methodology :

  • DFT Modeling : Optimize geometry at the B3LYP/6-31G* level. Calculate Mulliken charges to identify electron-deficient sites (iodine as σ-hole donor) .
  • Experimental Validation : X-ray crystallography (if crystals are obtainable) or NOE NMR to confirm substituent orientation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.